Cas no 2137610-81-0 (5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid)
![5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid structure](https://www.kuujia.com/scimg/cas/2137610-81-0x500.png)
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2137610-81-0
- 5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid
- EN300-786031
-
- Inchi: 1S/C9H11N3O3/c13-9(14)8-7(10-12-11-8)5-3-4-1-2-6(5)15-4/h4-6H,1-3H2,(H,13,14)(H,10,11,12)
- InChI Key: QNUPZMIMXIBUAE-UHFFFAOYSA-N
- SMILES: O1C2CCC1C(C1C(C(=O)O)=NNN=1)C2
Computed Properties
- Exact Mass: 209.08004122g/mol
- Monoisotopic Mass: 209.08004122g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 88.1Ų
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-786031-10.0g |
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid |
2137610-81-0 | 95% | 10.0g |
$7927.0 | 2024-05-22 | |
Enamine | EN300-786031-0.25g |
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid |
2137610-81-0 | 95% | 0.25g |
$1696.0 | 2024-05-22 | |
Enamine | EN300-786031-0.1g |
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid |
2137610-81-0 | 95% | 0.1g |
$1623.0 | 2024-05-22 | |
Enamine | EN300-786031-1.0g |
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid |
2137610-81-0 | 95% | 1.0g |
$1844.0 | 2024-05-22 | |
Enamine | EN300-786031-5.0g |
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid |
2137610-81-0 | 95% | 5.0g |
$5345.0 | 2024-05-22 | |
Enamine | EN300-786031-0.5g |
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid |
2137610-81-0 | 95% | 0.5g |
$1770.0 | 2024-05-22 | |
Enamine | EN300-786031-2.5g |
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid |
2137610-81-0 | 95% | 2.5g |
$3611.0 | 2024-05-22 | |
Enamine | EN300-786031-0.05g |
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid |
2137610-81-0 | 95% | 0.05g |
$1549.0 | 2024-05-22 |
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid Related Literature
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
Additional information on 5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid
Comprehensive Overview of 5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2137610-81-0)
The compound 5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2137610-81-0) is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its distinctive bicyclic scaffold combined with a triazole-carboxylic acid moiety makes it a versatile building block for the synthesis of novel bioactive compounds. Researchers are particularly interested in its potential applications as a pharmacophore in the development of enzyme inhibitors, receptor modulators, and other therapeutic agents.
One of the key features of this compound is its 7-oxabicyclo[2.2.1]heptane core, which is known for its conformational rigidity and ability to mimic natural substrates. This structural attribute enhances binding affinity and selectivity when incorporated into drug candidates. The presence of the 1,2,3-triazole ring further contributes to its utility, as this heterocycle is widely recognized for its stability, hydrogen-bonding capacity, and compatibility with click chemistry reactions. These properties make 5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid a valuable intermediate in the design of small-molecule therapeutics targeting various diseases.
In recent years, the demand for heterocyclic compounds with multifunctional groups has surged, driven by advancements in precision medicine and computational drug design. This compound aligns perfectly with these trends, as its carboxylic acid functionality allows for further derivatization, enabling the creation of amides, esters, and other derivatives with tailored pharmacokinetic properties. Its potential role in addressing drug resistance and improving bioavailability has also sparked interest among pharmaceutical researchers.
From a synthetic perspective, 5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid can be prepared via cycloaddition reactions, leveraging the efficiency of modern organic synthesis techniques. Its compatibility with green chemistry principles, such as solvent-free reactions or catalytic methods, further enhances its appeal in sustainable pharmaceutical manufacturing. Additionally, its low molecular weight and high purity make it suitable for high-throughput screening and combinatorial chemistry approaches.
The compound's relevance extends beyond drug development. It has also found applications in material science, particularly in the design of functional polymers and coordination complexes. Its ability to act as a chelating ligand or a cross-linking agent opens doors to innovative materials with enhanced mechanical or electronic properties. This interdisciplinary potential underscores the importance of CAS No. 2137610-81-0 in both academic and industrial research.
As the scientific community continues to explore structure-activity relationships (SAR) and fragment-based drug discovery, compounds like 5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid will remain at the forefront of innovation. Its balanced combination of rigidity, functionality, and synthetic accessibility positions it as a cornerstone in the quest for next-generation therapeutics and advanced materials.
2137610-81-0 (5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid) Related Products
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)



